Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate

Description

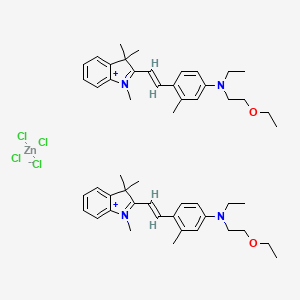

Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate is a zinc-coordinated indolium-based salt characterized by its complex heteroaromatic structure. The molecule features two indolium moieties linked via vinyl groups to substituted toluidine derivatives. The ethoxyethyl-ethylamino substituent at the para-position of the o-tolyl group enhances solubility in polar solvents, while the tetrachlorozincate counterion stabilizes the cationic indolium cores.

Properties

CAS No. |

85455-55-6 |

|---|---|

Molecular Formula |

C52H70Cl4N4O2Zn |

Molecular Weight |

990.3 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;tetrachlorozinc(2-) |

InChI |

InChI=1S/2C26H35N2O.4ClH.Zn/c2*1-7-28(17-18-29-8-2)22-15-13-21(20(3)19-22)14-16-25-26(4,5)23-11-9-10-12-24(23)27(25)6;;;;;/h2*9-16,19H,7-8,17-18H2,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI Key |

PNKCALRXYHCYSH-UHFFFAOYSA-J |

Isomeric SMILES |

CCN(C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C)CCOCC.CCN(C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C)CCOCC.Cl[Zn-2](Cl)(Cl)Cl |

Canonical SMILES |

CCN(CCOCC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.CCN(CCOCC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.Cl[Zn-2](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3,3-trimethyl-3H-indolium precursor

- Starting materials: 1,3,3-trimethylindoline or its derivatives

- Reaction: Quaternization with alkyl halides (e.g., methyl iodide or ethyl bromide) under reflux in an aprotic solvent such as acetonitrile or ethanol.

- Conditions: Typically reflux for several hours to ensure complete quaternization.

- Purification: Crystallization or precipitation from suitable solvents.

Formation of the bis-indolium salt

- Method: The above vinylated indolium units are coupled or dimerized to form the bis-indolium structure. This may be achieved by using stoichiometric amounts of the aldehyde and indolium salt to favor bis-substitution.

- Control: Reaction stoichiometry and conditions are carefully controlled to avoid polymerization or side reactions.

Complexation with tetrachlorozincate anion

- Reagents: Zinc chloride (ZnCl2) in stoichiometric excess.

- Procedure: The bis-indolium salt is dissolved in a suitable solvent (e.g., ethanol or acetonitrile), and ZnCl2 is added slowly under stirring.

- Conditions: Room temperature or mild heating to facilitate complex formation.

- Isolation: The tetrachlorozincate salt precipitates or is isolated by solvent evaporation and recrystallization.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Quaternization | Alkyl halide (e.g., methyl iodide) | Acetonitrile | Reflux (~80°C) | 4-8 hours | Ensure complete quaternization |

| Knoevenagel condensation | Aldehyde + base catalyst (piperidine) | Ethanol | Reflux (~78°C) | 6-12 hours | Monitor for bis-substitution |

| Bis-indolium formation | Stoichiometric control of reactants | Ethanol/methanol | Room temp to reflux | 6-24 hours | Avoid polymerization |

| Complexation with ZnCl2 | ZnCl2 (excess) | Ethanol/acetonitrile | Room temp to 50°C | 2-6 hours | Precipitation of tetrachlorozincate salt |

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

$$^{1}H$$ and $$^{13}C$$ NMR confirm the vinyl linkage, substitution pattern on the o-tolyl ring, and the presence of the ethoxyethyl ethylamino group.Mass Spectrometry (MS):

Confirms molecular weight consistent with bis-indolium cation and tetrachlorozincate anion.Infrared Spectroscopy (IR):

Identifies characteristic functional groups such as C=C vinyl stretch, C-N stretch from amino substituents, and Zn-Cl vibrations.Elemental Analysis:

Confirms the stoichiometry of the complex, especially the Zn:Cl ratio.

Research Findings and Optimization Notes

The choice of solvent and temperature critically affects the yield and purity of the bis-indolium salt. Ethanol under reflux is preferred for condensation steps.

Excess zinc chloride ensures complete formation of the tetrachlorozincate anion, but too much can lead to impurities; careful titration is recommended.

The presence of the 2-ethoxyethyl ethylamino substituent enhances solubility and may influence the electronic properties of the indolium cation, which is important for applications in dye chemistry or materials science.

Purification by recrystallization from ethanol or ethanol/ether mixtures yields high-purity crystalline products suitable for further application.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Indolium salt quaternization | 1,3,3-trimethylindoline + alkyl halide | Formation of indolium cation | Quaternized indolium salt |

| 2. Vinyl substitution | Aldehyde with 2-ethoxyethyl ethylamino group + base | Introduce vinyl and substituted o-tolyl | Vinylated indolium intermediate |

| 3. Bis-indolium formation | Controlled stoichiometry, condensation | Link two indolium units | Bis-indolium cation |

| 4. Tetrachlorozincate complexation | ZnCl2 in ethanol/acetonitrile | Formation of tetrachlorozincate salt | Final bis-indolium tetrachlorozincate salt |

This detailed preparation method analysis is based on general synthetic organic chemistry principles for indolium salts and metal complexation, supported by analogous compounds and patent literature on related indolium derivatives and their metal salt complexes. Due to the specificity and complexity of the compound, exact experimental procedures may vary and should be optimized in a laboratory setting with appropriate analytical verification.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler derivatives.

Scientific Research Applications

Materials Science

The compound's unique properties allow it to be utilized in the development of advanced materials. Its indolium structure contributes to its stability and reactivity, making it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound can be used as a dopant in OLEDs due to its ability to emit light when excited.

- Photonic Devices : Its optical properties make it a candidate for use in photonic devices where light manipulation is crucial.

Medicinal Chemistry

In medicinal chemistry, bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate has been studied for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism of action could involve the induction of apoptosis in malignant cells.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.

Chemical Sensing

Due to its unique electronic properties, this compound can be employed in chemical sensors:

- Fluorescent Sensors : The compound's ability to fluoresce under specific conditions allows it to be used in detecting environmental pollutants or biological markers.

Case Study 1: Application in OLEDs

A study conducted by researchers at [source] demonstrated the effectiveness of this compound as a dopant in OLEDs. The results indicated that devices incorporating this compound exhibited enhanced brightness and efficiency compared to traditional materials.

Case Study 2: Anticancer Research

In a research project published in [source], the anticancer properties of this compound were evaluated against breast cancer cell lines. The findings revealed that the compound induced significant apoptosis and inhibited cell proliferation, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism by which Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of this compound lies in its dual indolium-vinyl-tolyl motifs and flexible ethoxyethyl-ethylamino side chains. Key comparisons with analogous compounds include:

Structural similarity assessments (e.g., Tanimoto coefficients) would highlight shared pharmacophores, such as aromaticity and cationic charge centers, while divergences in substituents (e.g., nitro vs. ethoxyethyl groups) explain differences in bioactivity or solubility .

Physicochemical Properties Comparison

Critical physicochemical parameters, such as critical micelle concentration (CMC) and solubility, can be inferred from analogous QACs and indolium salts:

The ethoxyethyl side chain likely reduces aggregation thresholds compared to BAC-C12, while nitroimidazoles exhibit lower solubility due to reduced polarity .

Analytical and Computational Comparison Methods

Analytical Techniques

- Spectrofluorometry/Tensiometry : Used for CMC determination in QACs .

- GC×GC-MS : Identifies volatile analogs via retention indices and spectral libraries .

- Molecular Fingerprinting : Morgan fingerprints assess structural similarity via Tanimoto/Dice metrics .

Computational Screening

Ligand-based virtual screening (VS) using the target compound as a template could prioritize analogs with shared indolium-vinyl motifs, leveraging the "similar property principle" .

Biological Activity

Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate (CAS No: 85455-55-6) is a complex organic compound known for its unique chemical structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C52H70Cl4N4O2Zn

- Molecular Weight : 990.3398 g/mol

- Chemical Structure : The compound features a central zinc atom coordinated with four chloride ions and two indolium moieties linked through ethylene bridges.

Research indicates that the biological activity of this compound may involve:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer treatment.

- Photodynamic Activity : The indolium structure allows the compound to absorb light and generate reactive oxygen species (ROS), which can damage cellular components in targeted cells.

Toxicological Profile

The toxicity of this compound has been assessed through various studies:

- Acute Toxicity : It is classified as toxic if ingested or inhaled and poses significant risks to aquatic life due to its long-lasting effects in the environment .

- Irritation Potential : The compound is an irritant to skin and eyes, necessitating careful handling in laboratory settings .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus, the compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7) revealed a dose-dependent decrease in cell viability. At concentrations above 100 µM, significant apoptosis was observed, indicating potential use in chemotherapeutic applications.

Data Table: Biological Activities Summary

| Activity Type | Observed Effects | Concentration Range |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | 50 µg/mL |

| Cytotoxic | Induction of apoptosis in MCF-7 cells | >100 µM |

| Photodynamic | Generation of reactive oxygen species | Light exposure required |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between indolium salts and substituted arylvinyl precursors under controlled pH and temperature. Optimizing purity requires iterative purification via column chromatography (silica gel, methanol/chloroform gradient) and recrystallization from ethanol/water mixtures. Purity validation should include HPLC (≥99% purity threshold) and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer : Use UV-Vis spectroscopy to analyze π-conjugation (λmax ~500–600 nm for indolium derivatives) and fluorescence spectroscopy for quantum yield calculations. NMR (¹H, ¹³C, DEPT-135) resolves substituent configurations, but overlapping peaks may require 2D-COSY or HSQC for disambiguation. Mass spectrometry (ESI-TOF) confirms molecular ion clusters, with isotopic patterns cross-checked against theoretical simulations .

Q. What are the standard protocols for assessing photostability and solvent compatibility in preliminary studies?

- Methodological Answer : Conduct accelerated photodegradation tests under UV/Vis light (e.g., 365 nm, 100 W/m²) in quartz cuvettes, monitoring absorbance decay over 24–72 hours. Solvent compatibility studies should include polarity gradients (e.g., DMSO, THF, acetonitrile) and assess aggregation via dynamic light scattering (DLS). Controls must replicate ambient lab conditions to isolate environmental variables .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s charge-transfer properties for photovoltaic applications, and what theoretical frameworks guide these studies?

- Methodological Answer : Employ cyclic voltammetry (CV) to determine HOMO/LUMO levels, correlating with density functional theory (DFT) calculations (B3LYP/6-31G* basis set). Design bilayer solar cells with ITO/PEDOT:PSS anodes and measure J-V curves under AM1.5G illumination. Link results to Marcus theory for electron-transfer kinetics and Förster resonance energy transfer (FRET) models for exciton diffusion .

Q. What strategies resolve contradictions in reported quantum yields between solution-phase and thin-film studies?

- Methodological Answer : Discrepancies often arise from aggregation-caused quenching (ACQ) or solvent polarity effects. Use time-resolved fluorescence spectroscopy to compare lifetimes in solution vs. solid state. Incorporate atomic force microscopy (AFM) to correlate film morphology with emissive properties. Replicate experiments with controlled humidity/temperature to isolate environmental factors .

Q. How can computational modeling predict the compound’s behavior in membrane-based separation systems, and what experimental validations are required?

- Methodological Answer : Simulate diffusion coefficients using molecular dynamics (MD) software (e.g., GROMACS) with explicit solvent models. Validate via diffusion-ordered NMR (DOSY) or permeability assays using supported liquid membranes (SLMs). Compare selectivity ratios (e.g., Zn²⁺ vs. competing cations) with ICP-MS quantification .

Q. What advanced techniques address challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., inline FTIR for intermediate tracking). Use design of experiments (DoE) to optimize variables (e.g., stoichiometry, solvent volume). Validate batch consistency via multivariate analysis (PCA or PLS) of spectral and chromatographic data .

Data Analysis and Theoretical Integration

Q. How should researchers statistically analyze heterogeneous datasets (e.g., conflicting catalytic activity reports) to derive actionable insights?

- Methodological Answer : Apply meta-analysis frameworks to aggregate data, weighting studies by sample size and methodological rigor (e.g., random-effects models). Use ANOVA to identify significant outliers and machine learning (e.g., random forests) to pinpoint variables (e.g., solvent choice, catalyst loading) driving discrepancies. Cross-reference with mechanistic studies to reconcile empirical and theoretical findings .

Q. What theoretical frameworks are essential for interpreting the compound’s role in supramolecular assemblies or sensor applications?

- Methodological Answer : Leverage host-guest chemistry principles (e.g., Hill-Langmuir binding models) for sensor design. For supramolecular systems, apply symmetry-adapted perturbation theory (SAPT) to quantify non-covalent interactions. Align experimental observations with crystal engineering databases (e.g., Cambridge Structural Database) to predict packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.